5-(2-Bromoethyl)indane is a chemical compound characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an indane structure. This compound belongs to the class of indane derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. The unique structure of 5-(2-Bromoethyl)indane allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
5-(2-Bromoethyl)indane can be synthesized through various methods, often involving halogenation reactions of indane derivatives. The classification of this compound falls under organic halides, specifically bromoalkanes, due to the presence of the bromine atom. Its molecular formula is CHBr, with a molecular weight of approximately 250.25 g/mol.
The synthesis of 5-(2-Bromoethyl)indane can be achieved through several methods:
5-(2-Bromoethyl)indane can undergo various chemical reactions:
The mechanism of action for reactions involving 5-(2-Bromoethyl)indane typically follows these steps:
5-(2-Bromoethyl)indane has several scientific uses:
Bromination of the indane core represents a critical initial step in accessing 5-(2-bromoethyl)indane derivatives. The aromatic electrophilic substitution pattern is heavily influenced by the electronic properties of substituents present on the indane scaffold. For unsubstituted indane systems, bromination typically occurs at the electron-rich 5- and 6-positions due to favorable resonance stabilization of the intermediate arenium ion. When synthesizing precursors for 5-(2-bromoethyl)indane, directed ortho-metalation techniques have proven effective for achieving regioselective bromination at the C5 position. This approach employs n-butyllithium at cryogenic temperatures (-78°C) followed by quenching with bromine sources to install bromide at the position ortho to directing groups such as methoxy or dimethylcarboxamide [1].
Alternative radical bromination methodologies have been developed for alkyl-substituted indane derivatives. N-Bromosuccinimide (NBS) in combination with azo initiators (e.g., AIBN) under reflux conditions in halogenated solvents enables selective benzylic bromination. This approach is particularly valuable when functionalization of the indane's aliphatic portion is required prior to aromatic bromination. For electron-deficient indanes bearing carbonyl functionalities at the 1,3-positions, Lewis acid-catalyzed bromination using aluminum chloride or iron(III) bromide significantly enhances reaction rates and positional selectivity [1] [4].
Table 1: Comparative Bromination Methodologies for Indane Derivatives
| Methodology | Reagents/Conditions | Positional Selectivity | Yield Range (%) |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Br₂, CHCl₃, 25°C | C5/C6 (unsubstituted) | 60-75 |
| Directed ortho-Metalation | 1. n-BuLi, THF, -78°C; 2. Br₂ | C5 (directed) | 80-92 |
| Radical Benzylic Bromination | NBS, AIBN, CCl₄, reflux | Benzylic position | 65-80 |
| Lewis Acid-Catalyzed | Br₂, FeBr₃, CH₂Cl₂, 0°C | C5 (electron-deficient indanes) | 70-85 |
The steric and electronic effects of existing substituents dramatically influence bromination outcomes. For 1,3-dicarbonyl-substituted indanes, the enolized carbonyl system creates electron-rich ortho/para positions that facilitate electrophilic attack. Computational studies indicate the C5 position exhibits the lowest localization energy for electrophilic substitution in these systems. Bromination of alkylindane precursors requires careful control of stoichiometry to prevent polybromination, typically employing 1.05–1.2 equivalents of brominating agent with slow addition protocols [1].
The installation of the 2-bromoethyl moiety at the C5 position employs diverse transition metal-catalyzed coupling strategies. Palladium-catalyzed cross-coupling between 5-bromoindane intermediates and ethylene sources has emerged as the most efficient approach. The Mizoroki-Heck reaction between 5-bromoindane derivatives and ethylene gas (5-10 atm) in the presence of palladium acetate and tri-o-tolylphosphine in DMF at 80-100°C provides direct access to 5-vinylindane intermediates. Subsequent hydrobromination using HBr/AcOH or tetrabutylammonium tribromide yields the target 5-(2-bromoethyl)indane with excellent regioselectivity (anti-Markovnikov addition) [5].
An alternative one-pot methodology utilizes (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate as a bifunctional reagent. This reagent participates in arylation under basic conditions (powdered K₂CO₃ in ethyl acetate) with various 5-substituted indane derivatives. The reaction proceeds via in situ generation of vinylsulfonium intermediates that undergo Michael-type addition with the indane enolate, followed by intramolecular alkylation to directly form the bromoethyl-functionalized product. This approach delivers significantly higher yields (87%) compared to traditional stepwise sequences (typically 50-60% overall yield) while minimizing purification challenges [4].
Table 2: Cross-Coupling Approaches for Bromoethyl Group Installation
| Method | Reaction Conditions | Catalyst System | Yield (%) |
|---|---|---|---|
| Heck-Vinylation/Hydrobromination | 1. C₂H₄ (5 atm), Pd(OAc)₂, P(o-Tol)₃, DMF, 90°C; 2. HBr/AcOH, 25°C | Pd(0)/PPh₃ | 75 (two steps) |
| Sulfonium Salt Alkylation | (2-Bromoethyl)diphenylsulfonium triflate, K₂CO₃, EtOAc, 25°C | None | 87 |
| Kumada Coupling | (2-Bromoethyl)magnesium bromide, [Ni(dppp)Cl₂], THF, 40°C | Ni(II) | 65 |
| Suzuki-Miyaura | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl bromide, Pd(PPh₃)₄, K₂CO₃, toluene/ethanol | Pd(0) | 72 |
Microwave-assisted coupling techniques have demonstrated remarkable efficiency improvements for challenging substrates. When coupling electron-deficient indane-1,3-diones with 1,2-dibromoethane, microwave irradiation at 150°C for 15 minutes in DMF with Cs₂CO₃ as base achieves 78% conversion compared to 35% under conventional heating at 80°C for 12 hours. This dramatic rate enhancement is attributed to improved ionic activation and reduced side reactions under controlled microwave conditions [1] [6].
Access to enantiomerically enriched 5-(2-bromoethyl)indane derivatives requires chiral induction during key bond-forming steps. Organocatalytic desymmetrization of prochiral 5-substituted indane-1,3-diones has been achieved using cinchona alkaloid-derived phase-transfer catalysts. When 5-allylindane-1,3-dione undergoes bromoethylation using (2-bromoethyl)diphenylsulfonium triflate in the presence of O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (5 mol%) and powdered K₂CO₃ in toluene at -20°C, the corresponding spirocyclopropane intermediate is formed with 92% enantiomeric excess. Subsequent ring-opening with bromide in chloroform provides enantioenriched 5-(2-bromoethyl)indane-1,3-dione with preserved stereochemical integrity [4] [6].
Transition metal-catalyzed asymmetric hydrogenation of 5-(2-bromovinyl)indane precursors provides an alternative route to chiral centers. Using DuPhos-rhodium complexes (1 mol%) under 50 psi hydrogen pressure in methanol at ambient temperature, complete conversion with >99% enantiomeric excess has been achieved for substrates bearing electron-withdrawing substituents at the 1,3-positions. The reaction proceeds via diastereoselective migratory insertion into the Rh-H bond with the bromine atom directing facial selectivity through coordination to the metal center [6].
Table 3: Asymmetric Synthesis Approaches for 5-(2-Bromoethyl)indane Derivatives
| Catalytic System | Reaction Type | Key Intermediate | ee (%) | Yield (%) |
|---|---|---|---|---|
| Cinchoninium PTC | Desymmetrization | Spirocyclopropane | 92 | 85 |
| Rh-Et-DuPhos | Asymmetric Hydrogenation | 5-(2-Bromovinyl)indane | >99 | 90 |
| Pd-BINAP | Allylic Alkylation | 5-Allylindane | 88 | 82 |
| Ti-TADDOLate | Enolatoalkylation | Indane-1,3-dione enolate | 75 | 78 |
The catalytic asymmetric alkylation of indane enolates represents a third viable approach. Chiral diamine-ligated palladium complexes efficiently catalyze the coupling between 5-bromoindane derivatives and ethyl acrylate, followed by stereoselective bromolactonization to install the bromoethyl moiety with defined stereochemistry. This methodology provides access to both enantiomers of 5-(2-bromoethyl)indane carboxylates through appropriate selection of axially chiral ligands such as (R)- or (S)-SEGPHOS [6].
The physicochemical parameters of reaction media significantly influence the efficiency of 5-(2-bromoethyl)indane synthesis. Solvent polarity directly impacts the stability of charged intermediates in bromoethylation reactions. For sulfonium salt-mediated alkylations, ethyl acetate demonstrates optimal performance (87% yield) by balancing sufficient polarity to solubilize ionic species while providing appropriate apolar character to facilitate precipitation of the product. Comparative solvent studies reveal a pronounced polarity threshold: solvents with dielectric constants below 4.0 (diethyl ether, hydrocarbons) result in incomplete conversion (<20%), while highly polar solvents like DMF diminish yields (72%) due to competitive solvolysis of the bromoethyl moiety [4].
Temperature profiles for critical transformations exhibit nonlinear Arrhenius behavior. The cyclopropanation/ring-opening sequence for bromoethyl group installation shows distinct thermal regimes: below 15°C, the reaction is under kinetic control with preferential formation of the desired regioisomer; above 40°C, thermodynamic products dominate. Optimal temperature windows have been established for key transformations:
Table 4: Solvent and Temperature Optimization Parameters
| Reaction Step | Optimal Solvent | Optimal Temperature (°C) | Effect on Yield | Critical Parameters |
|---|---|---|---|---|
| Aromatic Bromination | Dichloromethane | 0-5 | 75% → 89% | Prevents polybromination |
| Sulfonium Alkylation | Ethyl acetate | 25 | 84% → 87% | Minimizes solvolysis |
| Asymmetric Desymmetrization | Toluene | -20 | 70% → 85% | Maximizes ee |
| Hydrogenation | Methanol | 25 | 82% → 90% | Maintains catalyst activity |
| Decarboxylation | Xylene | 140 | 60% → 78% | Accelerates CO₂ loss |
Mixed solvent systems offer unique advantages for multistep sequences. The toluene/acetonitrile (4:1 v/v) combination dramatically improves the yield of Heck coupling-hydrobromination sequences (from 68% to 85%) by providing appropriate solvation for both polar (palladium complex) and nonpolar (indane substrate) components while facilitating phase separation during workup. Water-tolerant catalysts have enabled aqueous/organic biphasic conditions that simplify product isolation and catalyst recycling. For example, TPPTS-stabilized palladium nanoparticles in water/toluene systems maintain consistent activity (turnover number >1,500) across five cycles for the vinylation step en route to 5-(2-bromoethyl)indane [4] [5].
The transition from laboratory synthesis to industrial production of 5-(2-bromoethyl)indane necessitates addressing mass transfer limitations, exothermicity management, and purification challenges. Continuous flow chemistry platforms have demonstrated superior performance compared to batch reactors for the critical bromination and alkylation steps. The bromination of indane in a Corning Advanced-Flow™ reactor with integrated cooling zones achieves 95% conversion with 3-second residence time at 10°C, representing a 15-fold productivity increase over batch processing. This dramatic improvement stems from enhanced heat transfer efficiency and precise control over stoichiometry through calibrated pumping systems [4].
Catalyst immobilization techniques enable cost-effective metal recycling in large-scale coupling reactions. Palladium nanoparticles supported on magnetic mesoporous silica (Fe₃O₄@mSiO₂-Pd) facilitate the Heck coupling step with simplified recovery via external magnetic fields. This heterogeneous catalyst maintains consistent activity (>98% conversion) for over 20 cycles in the vinylation of 5-bromoindane, significantly reducing precious metal consumption. Similarly, polymer-supported sulfonium reagents have been developed for the bromoethylation step, eliminating the need for stoichiometric organosulfur compounds and simplifying purification [4] [6].
Table 5: Industrial Production Methods Comparison
| Process Parameter | Batch Methodology | Continuous Flow Approach | Improvement Factor |
|---|---|---|---|
| Bromination Productivity | 0.8 kg/L·day | 12 kg/L·day | 15× |
| Alkylation Reaction Time | 90 minutes | 3.5 minutes | 25× |
| Palladium Consumption | 1.5 mol% per batch | 0.2 mol% (recycled) | 87% reduction |
| Temperature Control | ±5°C | ±0.5°C | Precision 10× |
| Byproduct Formation | 8-12% | 0.5-1.2% | 85% reduction |
Cryogenic reaction conditions required for asymmetric syntheses have been implemented industrially through cascade refrigeration systems with liquid nitrogen cooling. The asymmetric hydrogenation step for enantioselective production operates at 500-L scale with precise temperature control (-15±0.3°C) using jacketed reactors with circulating silicone fluid chillers. This system maintains the strict thermal parameters necessary for high enantioselectivity (>98% ee) while achieving production volumes of 150 kg/month [6].
Green chemistry metrics have been integrated throughout the manufacturing process. The E-factor (kg waste/kg product) has been reduced from 32 in traditional batch processes to 5.2 in optimized continuous manufacturing. This improvement primarily stems from solvent recycling (≥95% recovery of ethyl acetate via distillation), catalyst recovery (>90% Pd retrieval), and atom-economical reactions such as the sulfonium salt alkylation that generates only diphenyl sulfide and carbon dioxide as stoichiometric byproducts. The diphenyl sulfide co-product is efficiently oxidized to sulfoxide derivatives with pharmaceutical applications, further enhancing process sustainability [4] [6].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: